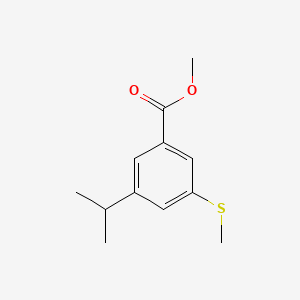
Methyl 3-isopropyl-5-(methylthio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-isopropyl-5-(methylthio)benzoate is an organic compound with the molecular formula C12H16O2S It is a derivative of benzoic acid, featuring an ester functional group, an isopropyl group, and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isopropyl-5-(methylthio)benzoate typically involves the esterification of 3-isopropyl-5-(methylthio)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isopropyl-5-(methylthio)benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), bromine (for bromination), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
Methyl 3-isopropyl-5-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-isopropyl-5-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methylthio group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-isopropylbenzoate: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Methyl 5-(methylthio)benzoate: Lacks the isopropyl group, affecting its steric and electronic characteristics.
Methyl 3-isopropyl-4-(methylthio)benzoate: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
Methyl 3-isopropyl-5-(methylthio)benzoate is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
methyl 3-methylsulfanyl-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H16O2S/c1-8(2)9-5-10(12(13)14-3)7-11(6-9)15-4/h5-8H,1-4H3 |
InChI Key |
MGYDXMAEEYHFFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















